molecular formula C5H2Cl2N2O2 B1336234 2,5-Dichloro-3-nitropyridine CAS No. 21427-62-3

2,5-Dichloro-3-nitropyridine

Cat. No.: B1336234
CAS No.: 21427-62-3
M. Wt: 192.98 g/mol
InChI Key: OBUGJYJQJWMOQO-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2Cl2N2O2. It is characterized by the presence of two chlorine atoms and one nitro group attached to a pyridine ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-nitropyridine typically involves the nitration of 2,5-dichloropyridine. One common method is the reaction of 2,5-dichloropyridine with nitric acid in the presence of sulfuric acid, which yields this compound with high purity . Another method involves the reaction of 2,5-dichloropyridine with sodium nitrite and hydrochloric acid, followed by the addition of copper powder .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration processes using nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydride, organometallic compounds, and various nucleophiles.

    Reduction Reactions: Hydrogen gas, palladium catalysts, and other reducing agents.

    Coupling Reactions: Palladium catalysts, boron reagents, and suitable bases.

Major Products:

    Substitution Reactions: Products with substituted functional groups replacing the chlorine atoms.

    Reduction Reactions: 2,5-Dichloro-3-aminopyridine.

    Coupling Reactions: Various biaryl compounds.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-nitropyridine involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms can participate in substitution reactions, leading to the formation of bioactive compounds . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-3-nitropyridine is unique due to its specific arrangement of chlorine and nitro groups, which imparts distinct reactivity and properties. This arrangement allows for selective substitution and reduction reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,5-dichloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUGJYJQJWMOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429047
Record name 2,5-Dichloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21427-62-3
Record name 2,5-Dichloro-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21427-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

75 g of phosgene are introduced at a temperature of 85°-95° C. over 1 hour into a mixture of 87.5 g of 5-chloro-2-hydroxy-3-nitropyridine in 500 ml of toluene and 3 ml of N,N-dimethylformamide. The reaction mixture is kept for 2 hours under reflux at 85°-95° C. and then allowed to cool to room temperature over a period of 18 hours. The reaction mixture is washed 3 times with water and the organic phase is dried over sodium sulfate and thereafter concentrated by evaporation. The crude product, obtained in the form of a brown oil, is crystallised from 200 ml of n-hexane, giving 67.5 g of 2,5-dichloro-3-nitropyridine (70% of theory) with a melting point of 38°-39° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
87.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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